molecular formula C23H16BrClO4 B2379889 4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate CAS No. 306730-28-9

4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate

Cat. No.: B2379889
CAS No.: 306730-28-9
M. Wt: 471.73
InChI Key: BGDDMVCOCRZQPD-SDQBBNPISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used.

    Oxidation reactions: Quinones or other oxidized derivatives.

    Reduction reactions: Alcohols or other reduced derivatives.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxy group, makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

[4-[(Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClO4/c1-28-22-13-7-18(24)14-17(22)6-12-21(26)15-4-10-20(11-5-15)29-23(27)16-2-8-19(25)9-3-16/h2-14H,1H3/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDDMVCOCRZQPD-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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